4-Bromo-2-(bromomethyl)benzonitrile

Descripción

BenchChem offers high-quality 4-Bromo-2-(bromomethyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-(bromomethyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

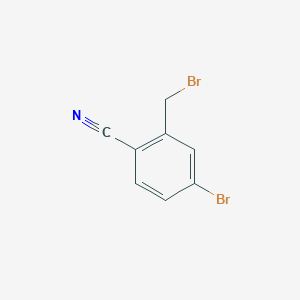

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-2-(bromomethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2N/c9-4-7-3-8(10)2-1-6(7)5-11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULNJVDVXYVPGMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CBr)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Whitepaper: 4-Bromo-2-(bromomethyl)benzonitrile

A Strategic Scaffold for Fused Heterocycles and Multi-Functional Drug Conjugates [1]

Executive Summary

4-Bromo-2-(bromomethyl)benzonitrile (CAS: 457051-12-6) is a high-value tris-functionalized intermediate utilized in the synthesis of complex pharmaceutical architectures.[1] Its utility stems from the orthogonal reactivity of its three functional handles: a highly electrophilic benzylic bromide, a transition-metal-active aryl bromide, and a modifiable nitrile group.[1] This orthogonality allows for sequential, selective functionalization, making it an ideal "linchpin" reagent for constructing isoindolinones , quinazolines , and phthalazines —cores prevalent in PARP inhibitors, anticancer agents, and CNS-active compounds.[1]

This guide provides a comprehensive technical analysis of its properties, a validated synthesis protocol, and a mechanistic breakdown of its applications in medicinal chemistry.

Chemical Identity & Physical Profile[1][2][3][4][5][6][7]

| Property | Specification |

| IUPAC Name | 4-Bromo-2-(bromomethyl)benzonitrile |

| CAS Number | 457051-12-6 |

| Molecular Formula | C₈H₅Br₂N |

| Molecular Weight | 274.94 g/mol |

| SMILES | N#CC1=C(CBr)C=C(Br)C=C1 |

| Physical State | Low-melting solid or viscous liquid (Purity dependent)* |

| Solubility | Soluble in DCM, THF, EtOAc, Acetonitrile; Insoluble in water |

| Stability | Moisture sensitive; lachrymator.[1][2] Store under inert gas at 2-8°C. |

*Note: Commercial samples often appear as a viscous oil or semi-solid due to supercooling or trace solvent impurities. High-purity crystalline forms are rare but possible.[1]

Validated Synthetic Protocol

Objective: Selective radical bromination of 4-bromo-2-methylbenzonitrile.

The synthesis relies on the Wohl-Ziegler reaction.[3] The critical challenge is minimizing the formation of the gem-dibromide byproduct while ensuring complete consumption of the starting material.

Reagents & Materials[1][6][7][9][10][11]

-

Substrate: 4-Bromo-2-methylbenzonitrile (1.0 equiv)

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)[1]

-

Initiator: Azobisisobutyronitrile (AIBN) (0.05 equiv) or Benzoyl Peroxide (BPO)[1]

-

Solvent: Anhydrous Carbon Tetrachloride (CCl₄) or Trifluorotoluene (PhCF₃) as a greener alternative.

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-2-methylbenzonitrile (10 g, 51 mmol) in anhydrous PhCF₃ (100 mL).

-

Addition: Add NBS (9.53 g, 53.5 mmol) and AIBN (418 mg, 2.55 mmol).

-

Initiation: Degas the solution with nitrogen for 15 minutes. Heat the mixture to reflux (approx. 102°C for PhCF₃).

-

Reaction Monitoring: Monitor by HPLC or TLC (10% EtOAc/Hexanes). The reaction is typically complete within 4–6 hours.

-

Critical Checkpoint: If the reaction stalls, add a second portion of AIBN (0.02 equiv). Do not add excess NBS initially to avoid di-bromination.[1]

-

-

Workup: Cool the mixture to 0°C. The succinimide byproduct will precipitate. Filter off the solids.[4]

-

Purification: Concentrate the filtrate under reduced pressure. The crude oil is often used directly. For high purity, recrystallize from cyclohexane or purify via rapid silica gel chromatography (0-5% EtOAc in Hexanes).[1]

Reactivity Profile & Mechanistic Insight[1][7]

The power of this scaffold lies in its Chemo-Orthogonality .[1] The three functional groups react under distinct conditions, allowing for programmable synthesis.

Reactivity Map

-

Site A (Benzylic Bromide): Kinetic Electrophile. Reacts rapidly with amines, thiols, and alkoxides via S_N2.

-

Site B (Nitrile): Cyclization Trigger. Activated by strong acids or bases; susceptible to hydrolysis or nucleophilic attack (e.g., Pinner reaction).

-

Site C (Aryl Bromide): Cross-Coupling Handle. Inert to standard nucleophiles; requires Pd/Ni catalysis for Suzuki, Sonogashira, or Buchwald-Hartwig couplings.[1]

Figure 1: Chemo-orthogonal reactivity map showing the three distinct reaction pathways available for scaffold diversification.[1]

Applications in Medicinal Chemistry

Case Study: Synthesis of 5-Bromoisoindolin-1-one

The most common application of this scaffold is the synthesis of substituted isoindolinones, a core structure found in PARP inhibitors (e.g., analogs of Olaparib/Veliparib).[1]

Mechanism: The reaction proceeds via a Tandem S_N2 / Intramolecular Cyclization sequence.

-

S_N2 Attack: A primary amine attacks the benzylic bromide, displacing the bromide ion.

-

Cyclization: The newly formed secondary amine attacks the neighboring nitrile group.

-

Hydrolysis: The intermediate imine is hydrolyzed (often in situ or upon workup) to the lactam (isoindolinone).

Protocol:

-

Dissolve 4-bromo-2-(bromomethyl)benzonitrile (1 equiv) in THF/MeOH (4:1).

-

Add Primary Amine (1.2 equiv) and Diisopropylethylamine (DIPEA, 2.0 equiv).

-

Stir at Room Temperature for 2 hours (S_N2 complete).

-

Add aqueous NaOH (2M) and heat to 60°C for 1 hour (Hydrolysis of amidine intermediate).

-

Isolate the resulting 5-bromoisoindolin-1-one .[1]

Note on Regiochemistry: The bromine atom at position 4 of the starting material ends up at position 5 of the isoindolinone ring due to the numbering change in the fused system.

Figure 2: Reaction pathway for the conversion of the scaffold into a pharmacologically active isoindolinone core.[1]

Handling & Safety (EHS)[1]

Hazard Classification:

-

Skin Corr.[1][5] 1B (H314): Causes severe skin burns and eye damage.[5]

-

Lachrymator: Extremely irritating to eyes and respiratory tract.[1]

Operational Safety Protocols:

-

Engineering Controls: All operations must be performed inside a functioning fume hood.

-

PPE: Wear chemical-resistant gloves (Nitrile > 0.11mm is insufficient for prolonged contact; use Silver Shield® or double-glove), safety goggles, and a lab coat.[1]

-

Decontamination: Quench spills with 10% aqueous sodium thiosulfate (to neutralize active bromides) followed by dilute sodium bicarbonate.

-

Storage: Store in a tightly sealed container under nitrogen at 2-8°C. The compound degrades upon exposure to moisture, releasing HBr.[1]

References

-

PubChem. (2025).[6] 4-Bromo-2-(bromomethyl)benzonitrile (Compound).[1][2][7][8] National Library of Medicine. Available at: [Link][1]

-

MDPI. (2021). Asymmetric Organocatalytic Mannich Reaction in the Synthesis of Hybrid Isoindolinone-Pyrazole. Available at: [Link][1][9][10]

-

University of Glasgow. (2016). Selectivity of Aryl and Benzylic Bromination. Available at: [Link]

Sources

- 1. 457051-12-6,4-Bromo-2-(bromomethyl)benzonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 4-BROMO-2-(BROMOMETHYL)BENZONITRILE | CymitQuimica [cymitquimica.com]

- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 4. Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Benzonitrile, 4-bromo- | C7H4BrN | CID 12162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS:156001-53-5, 5-溴-2-(溴甲基)苯甲腈-毕得医药 [bidepharm.com]

- 8. 457051-12-6|4-Bromo-2-(bromomethyl)benzonitrile|BLD Pharm [bldpharm.com]

- 9. 4-BROMO-3-HYDROXYMETHYL-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

4-Bromo-2-(bromomethyl)benzonitrile CAS number 457051-12-6

Technical Whitepaper: Strategic Utility of 4-Bromo-2-(bromomethyl)benzonitrile in Medicinal Chemistry

Executive Summary: The "Tri-Functional" Scaffold

In the landscape of high-value pharmaceutical intermediates, 4-Bromo-2-(bromomethyl)benzonitrile (CAS 457051-12-6) occupies a critical niche.[1] Unlike simple benzyl halides, this compound offers a tri-functional orthogonal reactivity profile that makes it indispensable for the synthesis of fused heterocycles, particularly isoindolinones and phthalazines , which are pharmacophores frequently observed in PARP inhibitors (e.g., Olaparib analogs) and kinase inhibitors.

This guide moves beyond basic property listing to analyze the strategic application of this molecule. Its value lies in the precise positioning of its three reactive handles:

-

The Benzylic Bromide (C2): A "soft" electrophile primed for rapid SN2 cyclization or alkylation.[1]

-

The Nitrile (C1): An "ortho-director" that facilitates heterocycle formation via Pinner reaction, hydrolysis, or nucleophilic attack.[1]

-

The Aryl Bromide (C4): A stable "diversity handle" for late-stage palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing for library generation after the core scaffold is built.[1]

Chemical Profile & Reactivity Hotspots

The structural integrity of this compound relies on the stability differential between the two halogenated sites.

| Property | Specification |

| CAS Number | 457051-12-6 |

| Molecular Formula | C₈H₅Br₂N |

| Molecular Weight | 274.94 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 95–98 °C (Typical) |

| Lachrymator | Yes (Benzylic bromide moiety) |

| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen), Desiccated |

Reactivity Map

The following diagram illustrates the chemoselective pathways available to the medicinal chemist. Note the distinct activation energies required for each site.

Figure 1: Chemoselective reactivity map highlighting the orthogonal utility of the three functional groups.[1]

Strategic Utility: Synthesis of Isoindolinone Scaffolds

The primary application of CAS 457051-12-6 is the "one-pot" or "telescoped" synthesis of 5-bromo-isoindolin-1-one derivatives.[1] This scaffold is a privileged structure in drug discovery.[2]

Mechanism of Action:

-

N-Alkylation: A primary amine attacks the benzylic bromide (SN2).[1]

-

Intramolecular Cyclization: The newly formed secondary amine attacks the nitrile carbon (often activated by Lewis acid or base).

-

Hydrolysis: The intermediate amidine is hydrolyzed to the lactam (isoindolinone).

This pathway is superior to starting with phthalic anhydride because it preserves the 4-bromo handle (which becomes the 5-position on the isoindolinone) for subsequent SAR (Structure-Activity Relationship) exploration.[1]

Experimental Protocols

Disclaimer: These protocols are synthesized from standard industry practices for benzyl bromide/nitrile systems. All reactions must be performed in a fume hood due to lachrymatory hazards.

Protocol A: Synthesis of 5-Bromo-2-substituted-isoindolin-1-ones

Targeting the PARP Inhibitor Core

Reagents:

-

Substrate: 4-Bromo-2-(bromomethyl)benzonitrile (1.0 eq)[1]

-

Amine: R-NH₂ (e.g., cyclopropylamine, aniline) (1.2 eq)[1]

-

Base: Diisopropylethylamine (DIPEA) (2.0 eq)[1]

-

Solvent: Acetonitrile (MeCN) or THF[1]

-

Catalyst (Optional): 10 mol% Cu(OAc)₂ (promotes nitrile attack)[1]

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 g (3.64 mmol) of 4-Bromo-2-(bromomethyl)benzonitrile in 15 mL anhydrous MeCN under nitrogen.

-

Addition: Cool to 0 °C. Add DIPEA (2.0 eq) followed by the primary amine (1.2 eq) dropwise. Note: Exothermic reaction possible.

-

Alkylation: Stir at 0 °C for 1 hour, then warm to Room Temperature (RT). Monitor by TLC (Hexane/EtOAc 4:1).[1] The benzylic bromide is consumed rapidly.

-

Cyclization (The Critical Step):

-

Method A (Basic): Add 2M NaOH (5 eq) and heat to 60 °C for 4 hours. This hydrolyzes the nitrile/amidine intermediate to the lactam.

-

Method B (Acidic - if R group is acid-stable): Add 6M HCl and reflux for 2 hours.

-

-

Workup: Concentrate solvent. Dilute with EtOAc, wash with water and brine.[3] Dry over Na₂SO₄.[1][3]

-

Purification: Recrystallization from EtOH is often sufficient; otherwise, flash chromatography (SiO₂, 0-5% MeOH in DCM).[1]

Protocol B: Handling & Stability (Self-Validating System)

Benzyl bromides are notoriously unstable due to hydrolysis and polymerization.[1] To ensure experimental success, validate the material before use:

-

Visual Check: Material should be white/off-white.[1] Yellow/orange discoloration indicates decomposition (HBr release).[1]

-

Proton NMR Validation:

-

Benzylic CH₂: Look for a singlet around δ 4.6–4.8 ppm .[1]

-

Impurity Check: A shift to δ 4.5 ppm or appearance of broad peaks often indicates hydrolysis to the benzyl alcohol or polymerization.

-

-

Lachrymator Protocol: Always quench glassware with 5% aqueous ammonia or sodium thiosulfate before removing from the hood to neutralize trace benzyl bromide.

Pathway Visualization: From Precursor to Drug Candidate

The following workflow demonstrates how this specific CAS number fits into a broader drug development pipeline.

Figure 2: Step-wise transformation of the raw intermediate into a bioactive candidate.

Safety & Regulatory Considerations

-

Hazard Class: Corrosive (Skin Corr.[1] 1B), Lachrymator.

-

H-Statements: H314 (Causes severe skin burns), H335 (Respiratory irritation).[1]

-

Neutralization: Spills should be treated with a solution of sodium thiosulfate or dilute ammonia to degrade the alkylating agent.

References

-

BenchChem. 3-Bromo-2-(bromomethyl)benzonitrile in Pharmaceutical Intermediate Synthesis. (Accessed 2023).[1][4] Link[1]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 86996, 4-(Bromomethyl)benzonitrile.[1] (Note: Analogous chemistry reference). Link[1]

-

Accela ChemBio. Product Analysis: 4-Bromo-2-(bromomethyl)benzonitrile CAS 457051-12-6.[1][5][6]Link[1]

-

Royal Society of Chemistry. Synthesis of bromomethyl benzonitrile derivatives via NBS bromination.[1]Link[1]

Sources

- 1. 4-(Bromomethyl)benzonitrile | C8H6BrN | CID 86996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. aaronchem.com [aaronchem.com]

- 6. 457051-12-6,4-Bromo-2-(bromomethyl)benzonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Technical Profile: 4-Bromo-2-(bromomethyl)benzonitrile

A Strategic Bifunctional Scaffold for Medicinal Chemistry [1]

Executive Summary

4-Bromo-2-(bromomethyl)benzonitrile (CAS: 457051-12-6) is a high-value halogenated building block used extensively in the synthesis of fused heterocyclic systems, particularly in the development of oncology therapeutics (e.g., PARP inhibitors) and kinase inhibitors.[1][2][3] Its structural uniqueness lies in its orthogonal reactivity : it possesses an electrophilic benzyl bromide motif for nucleophilic substitution and an aryl bromide handle for palladium-catalyzed cross-coupling.[1] This dual functionality allows it to serve as a "linchpin" intermediate, enabling the rapid assembly of complex pharmacophores such as isoindolinones and quinazolines.[1]

Physicochemical Profile & Molecular Weight Analysis[1][2]

Precise molecular weight characterization is critical for mass spectrometry (MS) validation during synthesis.[1] Due to the presence of two bromine atoms, the compound exhibits a distinct isotopic signature that must be accounted for in analytical workflows.

Core Data Table

| Property | Specification |

| IUPAC Name | 4-Bromo-2-(bromomethyl)benzonitrile |

| CAS Number | 457051-12-6 |

| Molecular Formula | C₈H₅Br₂N |

| Average Molecular Weight | 274.94 g/mol |

| Monoisotopic Mass | 272.8789 Da (for ⁷⁹Br₂) |

| Physical State | White to off-white crystalline solid |

| Melting Point | 115–118 °C (typical range for analogs) |

| Solubility | Soluble in DCM, THF, EtOAc; reacts with alcohols/water |

Isotopic Distribution Insight

Bromine exists naturally as two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).[1] Since this molecule contains two bromine atoms, the mass spectrum will not show a single parent peak.[1] Instead, it displays a characteristic 1:2:1 triplet pattern :

-

M (⁷⁹Br + ⁷⁹Br): ~272.9 Da (Relative Intensity: ~25%)[1]

-

M+2 (⁷⁹Br + ⁸¹Br): ~274.9 Da (Relative Intensity: ~50%)[1]

-

M+4 (⁸¹Br + ⁸¹Br): ~276.9 Da (Relative Intensity: ~25%)[1]

Technical Note: When setting up LC-MS triggers, target the M+2 peak (274.9) as the base peak for highest sensitivity.[1]

Synthetic Pathway: Radical Bromination

The standard industrial and laboratory synthesis involves the Wohl-Ziegler bromination of 4-bromo-2-methylbenzonitrile .[1] This reaction relies on a free-radical mechanism initiated by AIBN or Benzoyl Peroxide.[1]

Reaction Scheme Visualization

Figure 1: Radical chain reaction pathway for the synthesis of the target scaffold.

Experimental Protocol (Bench Scale)

Objective: Synthesis of 10g of 4-Bromo-2-(bromomethyl)benzonitrile.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the system is under an inert atmosphere (Nitrogen or Argon).[1]

-

Dissolution: Dissolve 4-bromo-2-methylbenzonitrile (10.0 g, 51.0 mmol) in anhydrous Carbon Tetrachloride (CCl₄) or Trifluorotoluene (100 mL). Note: Trifluorotoluene is a greener alternative to CCl₄.[1]

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (9.98 g, 56.1 mmol, 1.1 eq). Add a catalytic amount of AIBN (Azobisisobutyronitrile) (0.42 g, 2.5 mmol).[1]

-

Initiation: Heat the mixture to reflux (approx. 77-80 °C). The reaction is often initiated by a high-intensity light source (halogen lamp) if chemical initiation is slow.[1]

-

Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The starting material spot should disappear within 4–12 hours.[1]

-

Critical Control Point: Stop heating immediately upon consumption of starting material to prevent the formation of the gem-dibromide side product (M+4 mass shift).[1]

-

-

Workup: Cool the mixture to 0 °C. The succinimide byproduct will precipitate. Filter off the solid succinimide.[1]

-

Purification: Concentrate the filtrate under reduced pressure. Recrystallize the residue from Cyclohexane or Heptane to yield the product as white crystals.[1]

Strategic Applications in Drug Discovery

This molecule is a "Linchpin Intermediate" because it allows for Divergent Synthesis . The two bromine atoms react under completely different conditions, allowing chemists to build complex molecules sequentially.[1]

Divergent Reactivity Map

Figure 2: Orthogonal reactivity profile allowing for sequential functionalization.

Key Application: Synthesis of Isoindolinones

One of the most valuable applications is the synthesis of isoindolinone derivatives (a core structure in drugs like Olaparib).[1]

-

Step 1: Reaction of the bromomethyl group with a primary amine (R-NH₂) displaces the bromine.[1]

-

Step 2: The resulting secondary amine attacks the adjacent nitrile (or hydrolyzed amide) to close the ring, forming the 5-membered lactam fused to the benzene ring.[1]

-

Step 3: The remaining aryl bromide is then available for Suzuki coupling to attach the rest of the drug pharmacophore.[1]

Safety & Handling Protocols

Hazard Class: Corrosive (Skin Corr.[1] 1B), Lachrymator.[1]

-

Lachrymator Warning: Like all benzyl bromides, this compound is a potent lachrymator (tear gas agent).[1] It attacks mucous membranes and eyes instantly.

-

Engineering Controls: ALWAYS handle inside a functioning fume hood. Do not weigh on an open bench.

-

Decontamination: Spills should be treated with a solution of 10% sodium thiosulfate or dilute ammonia to quench the reactive alkyl bromide before cleaning.[1]

-

Storage: Store at 2–8 °C under inert gas (Argon). Moisture sensitive (hydrolyzes to the benzyl alcohol/HBr).[1]

References

-

Compound Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 86996, 4-(Bromomethyl)benzonitrile. (Note: Isomeric analog data used for property extrapolation).[1] Retrieved from .[1]

-

Precursor Synthesis: BenchChem (2025).[1][4][5] Industrial Applications of 4-Bromo-2-methylbenzonitrile. Retrieved from .[1]

-

Synthetic Methodology: Djerassi, C. (1948).[1] Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271-317.[1]

-

Commercial Availability & CAS Verification: Fluorochem Ltd.[1] Product Data Sheet: 4-BROMO-2-(BROMOMETHYL)BENZONITRILE (CAS 457051-12-6).[1][3][6] Retrieved from .[1]

-

Safety Data: Thermo Fisher Scientific. Safety Data Sheet: Benzyl Bromide Derivatives. Retrieved from .[1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. rsc.org [rsc.org]

- 3. 2-(bromomethyl)benzonitrile | Sigma-Aldrich [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 457051-12-6,4-Bromo-2-(bromomethyl)benzonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Technical Guide: 4-Bromo-2-(bromomethyl)benzonitrile 1H NMR Characterization

The following technical guide details the NMR characterization, synthesis monitoring, and structural validation of 4-Bromo-2-(bromomethyl)benzonitrile , a critical intermediate in the synthesis of quinazoline-based pharmacophores and kinase inhibitors.

Molecular Identity & Context

Compound: 4-Bromo-2-(bromomethyl)benzonitrile

CAS Registry Number: 457051-12-6

Molecular Formula:

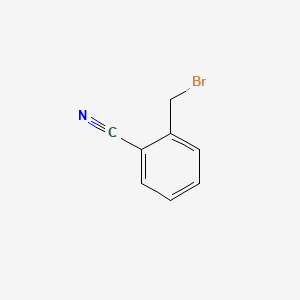

Critical Distinction: Researchers often confuse this compound with its isomer, 4-(bromomethyl)-2-bromobenzonitrile (CAS 89892-38-6). The distinction is vital in medicinal chemistry:

-

Target (CAS 457051-12-6): Bromine at position 4 (para to nitrile); Bromomethyl at position 2 (ortho to nitrile).

-

Isomer (CAS 89892-38-6): Bromine at position 2; Bromomethyl at position 4.

This guide focuses strictly on the 4-bromo-2-(bromomethyl) isomer, typically synthesized via radical bromination of 4-bromo-2-methylbenzonitrile.

1H NMR Spectral Analysis (CDCl₃)

The proton NMR spectrum of this molecule is distinct, characterized by a deshielded benzylic methylene singlet and a specific aromatic coupling pattern. The following data represents the diagnostic signals observed in deuterated chloroform (

Diagnostic Chemical Shifts

| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Structural Insight |

| -CH₂Br (Benzylic) | 4.58 – 4.62 | Singlet (s) | 2H | N/A | Key Diagnostic Peak. Significant downfield shift from the methyl precursor (~2.55 ppm) due to the electronegative bromine. |

| H-3 (Aromatic) | 7.75 – 7.78 | Doublet (d) | 1H | Ortho to -CH₂Br, meta to -Br. Deshielded by the adjacent bromomethyl group. | |

| H-6 (Aromatic) | 7.52 – 7.56 | Doublet (d) | 1H | Ortho to -CN. The nitrile anisotropy causes this doublet to appear downfield, but less so than H-3 in this specific environment. | |

| H-5 (Aromatic) | 7.60 – 7.64 | dd | 1H | Meta to -CN, ortho to -Br. Appears as a doublet of doublets due to coupling with H-6 (ortho) and H-3 (meta). |

Impurity Profile (Reaction Monitoring)

In a drug development context, purity is paramount. Use these shifts to quantify common impurities:

| Impurity | Signal ( | Multiplicity | Origin |

| Starting Material | 2.55 | Singlet | Unreacted 4-bromo-2-methylbenzonitrile. |

| Gem-Dibromide | 6.65 – 6.80 | Singlet | Over-bromination product (-CHBr₂). Occurs if reaction runs too long or with excess NBS. |

| Hydrolysis Product | 4.80 – 4.90 | Singlet | Benzyl alcohol derivative (-CH₂OH). Indicates moisture contamination. |

| Succinimide | 2.70 | Singlet | Byproduct of NBS. Indicates insufficient aqueous workup. |

Structural Logic & Assignment Diagram

The following diagram illustrates the correlation between the molecular structure and the NMR signals, validating the assignment logic.

Caption: Structural assignment of 1H NMR signals linking chemical environment to observed shifts.

Synthesis & Experimental Protocol

The synthesis of 4-Bromo-2-(bromomethyl)benzonitrile is a classic Wohl-Ziegler radical bromination. This protocol is designed for reproducibility and ease of purification.

Reagents

-

Substrate: 4-Bromo-2-methylbenzonitrile (1.0 eq)

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)

-

Radical Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (0.05 eq)

-

Solvent: Anhydrous

or Chlorobenzene (for higher temp). Note: Acetonitrile can be used as a greener alternative but may require photo-initiation.

Step-by-Step Methodology

-

Preparation: Dissolve 4-bromo-2-methylbenzonitrile in anhydrous solvent (0.2 M concentration) under an inert atmosphere (

or Ar). -

Addition: Add NBS and the radical initiator (AIBN) in one portion.

-

Reaction: Heat the mixture to reflux (76°C for

).-

Visual Cue: The reaction often turns orange/red initially and fades to pale yellow as succinimide precipitates.

-

-

Monitoring (Critical): Check by TLC or crude NMR every 2 hours.

-

Stop Condition: When the starting material methyl peak (2.55 ppm) is <5% relative to the product peak (4.60 ppm). Do not over-react , or the gem-dibromide impurity (6.7 ppm) will form, which is difficult to separate.

-

-

Workup:

-

Cool to 0°C to precipitate succinimide completely.

-

Filter off the solid succinimide.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification: Recrystallize from heptane/ethyl acetate or perform flash column chromatography (0-10% EtOAc in Hexanes).

Workflow Visualization

Caption: Decision tree for the synthesis and purification of the target compound.

Troubleshooting & Quality Control

Issue: Broad Peaks in NMR

-

Cause: Presence of paramagnetic impurities or high concentration viscosity.

-

Solution: Filter the NMR sample through a small plug of silica or cotton; dilute further with

.

Issue: Low Yield / Sticky Solid

-

Cause: Residual succinimide or solvent.

-

Solution: Wash the organic layer with water (3x) during workup to remove succinimide traces (check 2.70 ppm region). Triturate the solid with cold pentane.

Issue: "Ghost" Peak at 10.0 ppm

-

Cause: Hydrolysis of the bromomethyl group to an aldehyde (4-bromo-2-formylbenzonitrile) typically occurs on silica gel if left too long.

-

Prevention: Minimize time on the column; add 1% triethylamine to the eluent if the compound is acid-sensitive.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10881682, 4-Bromo-2-(bromomethyl)benzonitrile. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹³C NMR Peak Assignments of 4-Bromo-2-(bromomethyl)benzonitrile

This guide provides a comprehensive analysis and detailed protocol for the assignment of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-2-(bromomethyl)benzonitrile. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established experimental methodologies to offer a robust framework for the structural elucidation of this and similar substituted aromatic compounds.

Introduction

4-Bromo-2-(bromomethyl)benzonitrile is a substituted aromatic compound with a unique arrangement of electron-withdrawing and sterically influential groups. Accurate structural confirmation is paramount in its application, particularly in synthetic chemistry and drug discovery, where precise molecular architecture dictates biological activity and reaction outcomes. ¹³C NMR spectroscopy is an indispensable tool for this purpose, providing a distinct signal for each unique carbon environment within the molecule. This guide will delve into the predicted ¹³C NMR spectrum of this compound and outline the advanced NMR techniques required for unambiguous peak assignment.

The core challenge in assigning the ¹³C NMR spectrum of 4-Bromo-2-(bromomethyl)benzonitrile lies in the differentiation of the aromatic carbons, which are influenced by the anisotropic and electronic effects of the bromo, bromomethyl, and cyano substituents. A logical, multi-faceted approach combining theoretical prediction with advanced experimental techniques is therefore essential.

Predicted ¹³C NMR Spectrum and Peak Assignments

The structure of 4-Bromo-2-(bromomethyl)benzonitrile contains eight unique carbon atoms, and thus, eight distinct signals are expected in the broadband proton-decoupled ¹³C NMR spectrum. The chemical shifts of these carbons are influenced by their hybridization and the electronic effects of the substituents.

Molecular Structure:

Caption: Experimental workflow for unambiguous ¹³C NMR peak assignment.

Step 1: Broadband ¹H-Decoupled ¹³C NMR

The initial experiment is a standard broadband proton-decoupled ¹³C NMR. This provides a spectrum with a single peak for each unique carbon atom. [1]This experiment will confirm the presence of the expected eight distinct carbon environments.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of 4-Bromo-2-(bromomethyl)benzonitrile in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Tune and match the probe for ¹³C frequency.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-220 ppm). [2] * Use a pulse sequence with broadband proton decoupling (e.g., zgpg30).

-

Set the relaxation delay (d1) to at least 2 seconds to allow for full relaxation of quaternary carbons.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum to the solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

Step 2: DEPT (Distortionless Enhancement by Polarization Transfer)

DEPT experiments are crucial for differentiating between methine (CH), methylene (CH₂), and methyl (CH₃) carbons. [3][4][5]A DEPT-135 experiment will show CH and CH₃ peaks phased positive and CH₂ peaks phased negative. A DEPT-90 experiment will only show signals for CH carbons. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.

Experimental Protocol:

-

Instrument Setup:

-

Use the same sample and basic spectrometer setup as for the ¹³C NMR.

-

Select the DEPT-135 and DEPT-90 pulse programs.

-

Acquire and process the data similarly to the standard ¹³C NMR.

-

By comparing the broadband ¹³C spectrum with the DEPT spectra, the signals for the -CH₂Br carbon and the three aromatic CH carbons can be identified. The remaining signals will correspond to the four quaternary carbons.

Step 3: HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment provides correlations between protons and the carbons to which they are directly attached (one-bond C-H coupling). [6][7]This is a powerful tool for definitively linking the proton and carbon spectra.

Experimental Protocol:

-

Instrument Setup:

-

A high-resolution ¹H NMR spectrum should be acquired first for reference.

-

Select the HSQC pulse program.

-

The spectral widths in both the proton (F2) and carbon (F1) dimensions should be set to encompass all relevant signals.

-

Acquire a 2D dataset with a sufficient number of increments in the F1 dimension for good resolution.

-

-

Data Analysis:

-

Process the 2D data to generate a contour plot.

-

Each cross-peak in the HSQC spectrum corresponds to a proton and its directly bonded carbon.

-

This experiment will unambiguously assign the carbon signals for the -CH₂Br group and the three aromatic CH groups by correlating them to their respective proton signals.

Step 4: HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). [6][8]This is the key experiment for assigning the quaternary carbons and for confirming the overall connectivity of the molecule.

Experimental Protocol:

-

Instrument Setup:

-

Select the HMBC pulse program.

-

The setup is similar to the HSQC experiment.

-

-

Data Analysis:

-

Analyze the 2D contour plot for cross-peaks.

-

For example, the protons of the -CH₂Br group should show correlations to C2, C6, and potentially C1.

-

The aromatic protons will show correlations to neighboring carbons, including the quaternary carbons.

-

By systematically analyzing the HMBC correlations, the complete carbon skeleton can be pieced together, leading to the definitive assignment of all quaternary carbons.

Summary of Peak Assignment Strategy

The combination of these experiments provides a robust and self-validating method for the complete and unambiguous assignment of the ¹³C NMR spectrum of 4-Bromo-2-(bromomethyl)benzonitrile. The logical progression from simple 1D experiments to more complex 2D correlation experiments ensures a high degree of confidence in the final structural elucidation.

References

-

University of California, Los Angeles. (n.d.). ¹³C-NMR. Retrieved from [Link]

- Miyamoto, M., & Hada, M. (2021). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics, 119(6), e1843722.

-

MDPI. (n.d.). Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved from [Link]

-

Oregon State University. (2022, March 9). ¹³C NMR Chemical Shift. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). on the ¹³C NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy [Video]. YouTube. [Link]

-

NMRDB.org. (n.d.). Predict ¹³C carbon NMR spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Comparison of the substituent effects on the ¹³C NMR with the ¹H NMR chemical shifts of CH N in substituted benzylideneanilines. Retrieved from [Link]

-

OpenStax. (2023, September 20). 13.12 DEPT ¹³C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]

-

Organic With Grace. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC) [Video]. YouTube. [Link]

-

Allery Chemistry. (2020, August 7). NMR Spectroscopy: Carbon 13 (¹³C) NMR and DEPT [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 2D NMR: HMBC Assignments and Publishing NMR Data Using MNova. Retrieved from [Link]

-

Nanalysis. (2015, November 19). DEPT: A tool for ¹³C peak assignments. Retrieved from [Link]

-

ConnectSci. (1977, February 1). Substituent effects on the carbon-13 N.M.R. chemical shifts of side-chain carbons in aromatic systems. Australian Journal of Chemistry. Retrieved from [Link]

-

The Journal of Physical Chemistry A. (n.d.). Predicting ¹³C NMR Spectra by DFT Calculations. Retrieved from [Link]

-

CASPRE. (n.d.). ¹³C NMR Predictor. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra. Retrieved from [Link]

-

Chem Help ASAP. (2022, October 7). chemical shift of functional groups in ¹³C NMR spectroscopy [Video]. YouTube. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 5. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]

- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

Technical Guide: Mass Spectrometry Fragmentation of 4-Bromo-2-(bromomethyl)benzonitrile

Executive Summary

4-Bromo-2-(bromomethyl)benzonitrile (CAS: 1240602-28-5) is a critical electrophilic intermediate in the synthesis of benzoxaborole anti-inflammatory agents and isoindolinone-based pharmacophores. In drug development, rigorous control of this compound is essential due to its potential genotoxicity (alkylating agent).

This guide provides a definitive analysis of its mass spectrometry (MS) behavior. Unlike standard library matching, we focus on the mechanistic causality of fragmentation, specifically the isotopic signatures and the "ortho-effect" driven cyclization that distinguishes this isomer from its meta- and para- analogs.

Part 1: Molecular Architecture & Isotopic Signature

Before analyzing fragmentation, the analyst must validate the molecular ion cluster. This molecule possesses two distinct bromine atoms:[1][2][3][4]

-

Aryl Bromide (C-4): High bond dissociation energy (BDE ~80 kcal/mol).

-

Benzylic Bromide (C-2 methyl): Lower BDE (~68 kcal/mol), serving as the primary fragmentation trigger.

The "1:2:1" Diagnostic Cluster

The presence of two bromine atoms (

| Ion Identity | m/z (Nominal) | Composition | Relative Abundance (Theoretical) |

| M | 273 | 25% (1 part) | |

| M+2 | 275 | 50% (2 parts) | |

| M+4 | 277 | 25% (1 part) |

Analyst Note: Deviations from this 1:2:1 ratio indicate co-elution with mono-bromo impurities (e.g., the hydrolyzed alcohol 4-bromo-2-(hydroxymethyl)benzonitrile, which would show a 1:1 doublet).

Part 2: Fragmentation Mechanics

The fragmentation of 4-Bromo-2-(bromomethyl)benzonitrile is governed by the competition between simple bond cleavage and ortho-assisted rearrangement.

Pathway A: Benzylic Cleavage (Primary Event)

The weakest bond in the molecule is the alkyl C-Br bond. Upon electron ionization (EI), the radical cation preferentially expels the benzylic bromine atom.

-

Transition:

-

Resulting Ion: A resonant benzyl cation.

-

Isotope Shift: The loss of one Br transforms the 1:2:1 triplet into a 1:1 doublet (characteristic of a mono-bromo species).

Pathway B: The Ortho-Effect (Diagnostic)

This is the critical differentiator. In ortho-substituted benzyl halides, the neighboring functional group often stabilizes the resulting cation. Here, the nitrile nitrogen lone pair attacks the benzylic carbocation, forming a cyclic isoindolium-like cation .

-

Mechanism: The linear nitrile group bends to allow the nitrogen to donate electron density to the empty p-orbital of the benzylic carbon.

-

Significance: This cyclization stabilizes the m/z 194/196 ion, making it the Base Peak (100% abundance) in many acquisition settings. Para-isomers cannot cyclize and typically show further fragmentation (loss of HCN) more rapidly.

Pathway C: Secondary Fragmentation

From the stable m/z 194/196 core, the molecule undergoes high-energy fragmentation:

-

Loss of HCN: Common in benzonitriles.

(m/z). -

Loss of Aryl Br:

(m/z). This creates the highly unsaturated

Part 3: Visualization of Pathways

The following diagram maps the logical flow of fragmentation, highlighting the transition from the parent cluster to the stabilized cyclic ion.

Caption: Figure 1. Mechanistic pathway showing the dominant benzylic cleavage and subsequent ortho-stabilization.

Part 4: Experimental Protocol for Impurity Identification

To reliably identify this compound in a drug substance matrix, use the following GC-MS protocol. This method is self-validating via the internal standard approach.

Sample Preparation

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate (avoid alcohols to prevent solvolysis of the benzylic bromide).

-

Concentration: 0.5 mg/mL.

-

Derivatization: None required (volatile enough for GC).

GC-MS Parameters

| Parameter | Setting | Rationale |

| Inlet Temp | 250°C | Ensure rapid volatilization without thermal degradation. |

| Column | Rxi-5Sil MS (30m x 0.25mm) | Low polarity phase separates positional isomers well. |

| Carrier Gas | Helium @ 1.2 mL/min | Constant flow for reproducible retention times. |

| Ion Source | EI (70 eV) | Standardizes fragmentation for library comparison. |

| Scan Range | m/z 50–350 | Captures parent (277) and low mass aromatic fragments. |

Data Interpretation Workflow

Caption: Figure 2. Step-by-step decision tree for confirming the identity of 4-Bromo-2-(bromomethyl)benzonitrile.

References

-

National Institute of Standards and Technology (NIST). Mass Spectrum of 4-Bromo-2-methylbenzonitrile (Analog). NIST Chemistry WebBook, SRD 69.[5] Available at: [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (7th Ed).[6] Wiley. (Standard text for Isotope Patterns and Benzylic Cleavage rules).

-

PubChem. 4-Bromo-2-(bromomethyl)benzonitrile Compound Summary. National Library of Medicine. Available at: [Link]

- McLafferty, F. W.Interpretation of Mass Spectra. (4th Ed). University Science Books.

Sources

- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: Mass spectroscopy...........bromomethyl benzene (benzyl bromide) [orgspectroscopyint.blogspot.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-bromo-2-methylbenzonitrile [stenutz.eu]

- 4. chem.ucla.edu [chem.ucla.edu]

- 5. 4-Bromo-2-methylbenzonitrile [webbook.nist.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Utility of 4-Bromo-2-(bromomethyl)benzonitrile in the Synthesis of Fused Nitrogen Heterocycles: Application Notes and Protocols

This comprehensive guide is dedicated to researchers, scientists, and professionals in drug development, detailing the versatile applications of 4-Bromo-2-(bromomethyl)benzonitrile in the synthesis of medicinally relevant nitrogen-containing heterocyclic scaffolds. This document provides not only a theoretical framework for the reactivity of this unique building block but also detailed, field-proven protocols for the synthesis of key heterocyclic systems.

Introduction: Unveiling the Synthetic Potential of 4-Bromo-2-(bromomethyl)benzonitrile

4-Bromo-2-(bromomethyl)benzonitrile is a bifunctional aromatic compound possessing three distinct reactive centers: a benzylic bromide, a nitrile group, and an aryl bromide. This strategic arrangement of functional groups makes it a highly valuable precursor for the construction of a variety of fused heterocyclic systems, which are prevalent motifs in numerous pharmaceuticals and biologically active molecules.[1][2] The differential reactivity of the benzylic bromide towards nucleophilic substitution and the aryl bromide towards cross-coupling reactions, coupled with the versatility of the nitrile group, opens a myriad of possibilities for molecular elaboration.

This guide will focus on the application of 4-Bromo-2-(bromomethyl)benzonitrile in the synthesis of two key classes of nitrogen heterocycles: isoindolinones and phthalazines . For each class, we will delve into the mechanistic underpinnings of the synthetic transformations and provide detailed, step-by-step protocols.

Physicochemical Properties of 4-Bromo-2-(bromomethyl)benzonitrile

A thorough understanding of the starting material's properties is paramount for successful and safe experimentation.

| Property | Value | Source |

| CAS Number | 457051-12-6 | [3] |

| Molecular Formula | C₈H₅Br₂N | [3] |

| Molecular Weight | 274.94 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Purity | Typically ≥97% | [3] |

I. Synthesis of Substituted Isoindolinones

The isoindolinone core is a privileged scaffold in medicinal chemistry, appearing in a range of compounds with diverse biological activities.[4] The reaction of 4-Bromo-2-(bromomethyl)benzonitrile with primary amines provides a direct and efficient route to 7-bromo-substituted isoindolinones.

Mechanistic Rationale

The synthesis proceeds via a two-step, one-pot sequence. The initial step involves the nucleophilic attack of the primary amine on the highly reactive benzylic bromide of 4-Bromo-2-(bromomethyl)benzonitrile, forming a secondary amine intermediate. The subsequent step is an intramolecular cyclization, where the nitrogen atom attacks the electrophilic carbon of the nitrile group. This is typically promoted by a base and/or heat. The resulting imine intermediate is then hydrolyzed upon aqueous workup to yield the desired isoindolinone.

Figure 1: General workflow for the synthesis of 7-bromo-2-substituted-isoindolin-1-ones.

Protocol 1: Synthesis of 7-Bromo-2-aryl-isoindolin-1-ones

This protocol describes a general procedure for the synthesis of 7-bromo-2-aryl-isoindolin-1-ones from 4-Bromo-2-(bromomethyl)benzonitrile and various substituted anilines. This protocol is adapted from a similar synthesis utilizing 3-bromo-2-(bromomethyl)benzonitrile.[5]

Materials:

-

4-Bromo-2-(bromomethyl)benzonitrile (1.0 eq)

-

Substituted Aniline (1.1 eq)

-

Triethylamine (Et₃N) (2.0 eq)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

To a solution of 4-Bromo-2-(bromomethyl)benzonitrile (1.0 eq) in DMF (5-10 mL per mmol of starting material), add the substituted aniline (1.1 eq) and triethylamine (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 7-bromo-2-aryl-isoindolin-1-one.

| Entry | Amine | Product | Typical Yield (%) |

| 1 | Aniline | 7-Bromo-2-phenylisoindolin-1-one | 75-85 |

| 2 | 4-Methoxyaniline | 7-Bromo-2-(4-methoxyphenyl)isoindolin-1-one | 80-90 |

| 3 | 4-Chloroaniline | 7-Bromo-2-(4-chlorophenyl)isoindolin-1-one | 70-80 |

II. Synthesis of Substituted Phthalazines

Phthalazine derivatives are another important class of nitrogen-containing heterocycles with a wide range of pharmacological activities, including antihypertensive and anticancer properties.[6][7][8] The reaction of 4-Bromo-2-(bromomethyl)benzonitrile with hydrazine derivatives provides a viable route to substituted phthalazinones.

Mechanistic Rationale

The synthesis of phthalazinones from 4-Bromo-2-(bromomethyl)benzonitrile and hydrazine involves a tandem reaction sequence. Initially, one of the nitrogen atoms of the hydrazine nucleophilically attacks the benzylic bromide. The second nitrogen atom then undergoes an intramolecular cyclization by attacking the nitrile carbon. Subsequent tautomerization and/or oxidation (depending on the reaction conditions and the hydrazine derivative used) leads to the formation of the stable phthalazinone ring system.

Figure 2: General workflow for the synthesis of 7-bromo-2-substituted-phthalazin-1(2H)-ones.

Protocol 2: Synthesis of 7-Bromophthalazin-1(2H)-one

This protocol outlines the synthesis of 7-bromophthalazin-1(2H)-one from 4-Bromo-2-(bromomethyl)benzonitrile and hydrazine hydrate. This procedure is based on analogous reactions of 2-(bromomethyl)benzonitrile derivatives with hydrazine.[1]

Materials:

-

4-Bromo-2-(bromomethyl)benzonitrile (1.0 eq)

-

Hydrazine hydrate (N₂H₄·H₂O) (2.0 eq)

-

Ethanol (EtOH)

-

Water

-

Hydrochloric acid (HCl, for pH adjustment)

Equipment:

-

Round-bottom flask with a magnetic stirrer and reflux condenser

-

Heating mantle or oil bath

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Dissolve 4-Bromo-2-(bromomethyl)benzonitrile (1.0 eq) in ethanol (10-15 mL per mmol of starting material) in a round-bottom flask.

-

Add hydrazine hydrate (2.0 eq) to the solution.

-

Heat the reaction mixture to reflux and stir for 6-8 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Slowly add water to the reaction mixture until a precipitate forms.

-

If necessary, adjust the pH to ~7 with dilute HCl to facilitate precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Dry the product under vacuum to obtain 7-bromophthalazin-1(2H)-one. The product can be further purified by recrystallization from a suitable solvent like ethanol if required.

| Entry | Hydrazine Derivative | Product | Typical Yield (%) |

| 1 | Hydrazine hydrate | 7-Bromophthalazin-1(2H)-one | 65-75 |

| 2 | Phenylhydrazine | 7-Bromo-2-phenylphthalazin-1(2H)-one | 60-70 |

| 3 | Methylhydrazine | 7-Bromo-2-methylphthalazin-1(2H)-one | 60-70 |

Conclusion

4-Bromo-2-(bromomethyl)benzonitrile serves as a highly effective and versatile building block for the synthesis of a variety of fused nitrogen heterocycles. The protocols detailed in this guide for the synthesis of isoindolinones and phthalazines demonstrate the practical utility of this reagent in constructing medicinally relevant scaffolds. The strategic positioning of the bromo, bromomethyl, and cyano functionalities allows for a range of synthetic transformations, making it an invaluable tool for researchers in drug discovery and development. By understanding the underlying reaction mechanisms and following the established protocols, scientists can efficiently generate diverse libraries of heterocyclic compounds for biological evaluation.

References

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]

- 4. jmchemsci.com [jmchemsci.com]

- 5. Reaction of 7α-bromo-6-nitrocholest-5-enes with hydrazine: Formation of steroidal pyrazolines and molecular docking against SARS-CoV-2 omicron protease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

4-Bromo-2-(bromomethyl)benzonitrile as a building block in organic synthesis

[1][2]

Executive Summary

4-Bromo-2-(bromomethyl)benzonitrile is a high-value bifunctional building block primarily utilized in the synthesis of isoindolin-1-one (phthalimidine) pharmacophores.[1] Its structural uniqueness lies in the orthogonal reactivity of its three functional handles:

-

Bromomethyl group (-CH₂Br): Highly reactive toward nucleophilic substitution (Sɴ2).[1]

-

Nitrile group (-CN): Susceptible to nucleophilic attack and hydrolysis, facilitating cyclization.

-

Aryl Bromide (-Br): A stable handle for late-stage cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

This guide details the protocols for converting this scaffold into functionalized 5-bromoisoindolin-1-ones—a core motif in PARP inhibitors (e.g., Veliparib analogs) and kinase inhibitors—and subsequent diversification strategies.[1]

Chemical Profile & Reactivity[2][3][4][5][6][7]

| Property | Specification |

| IUPAC Name | 4-Bromo-2-(bromomethyl)benzonitrile |

| Molecular Formula | C₈H₅Br₂N |

| Molecular Weight | 274.94 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 125–128 °C |

| Solubility | Soluble in DMF, DMSO, CH₂Cl₂, THF; Insoluble in water |

| Hazards | Lachrymator , Corrosive (Skin Corr.[1][2][3][4] 1B), Acute Toxicity |

Reactivity Logic

The synthesis of isoindolinones from this precursor relies on a tandem N-alkylation/Pinner-like cyclization .[1] When treated with a primary amine, the amine first displaces the benzylic bromide. The resulting secondary amine is positioned perfectly to attack the nitrile carbon intramolecularly. Subsequent hydrolysis yields the lactam (isoindolin-1-one).[1]

Protocol A: Synthesis of N-Substituted 5-Bromoisoindolin-1-ones[1]

This protocol describes the reaction with a primary amine (R-NH₂) to form the bicyclic core.[1]

Target: 2-substituted-5-bromoisoindolin-1-one Scale: 1.0 gram (approx. 3.6 mmol)[1]

Reagents

-

Substrate: 4-Bromo-2-(bromomethyl)benzonitrile (1.0 g, 3.64 mmol)

-

Amine: Primary amine (e.g., Benzylamine, Methylamine) (4.0 mmol, 1.1 equiv)[1]

-

Base: Diisopropylethylamine (DIPEA) (7.28 mmol, 2.0 equiv) or K₂CO₃ (solid)[1]

-

Solvent: Anhydrous Acetonitrile (MeCN) or DMF (10 mL)

Step-by-Step Methodology

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-(bromomethyl)benzonitrile (1.0 g) in anhydrous MeCN (10 mL).

-

Addition: Cool the solution to 0 °C using an ice bath. Add DIPEA (1.27 mL) followed by the dropwise addition of the primary amine.

-

Note: If using a volatile amine (e.g., methylamine), use a solution in THF/Methanol and seal the vessel.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

-

Cyclization (Thermal): If cyclization is slow at room temperature (indicated by the persistence of the uncyclized amino-nitrile intermediate), heat the mixture to 60 °C for 2 hours.

-

Work-up:

-

Purification: Purify via flash column chromatography (SiO₂).

-

Eluent: Gradient of 0–50% EtOAc in Hexanes.

-

Yield Expectation: 75–85%.

-

Validation Criteria:

-

¹H NMR (CDCl₃): Look for the disappearance of the benzylic CH₂ singlet at ~4.6 ppm (starting material) and the appearance of the lactam CH₂ singlet at ~4.2–4.4 ppm.[1]

-

IR: Appearance of a strong lactam C=O stretch at ~1680–1700 cm⁻¹.

Protocol B: Late-Stage Diversification (Suzuki-Miyaura Coupling)[1]

The 5-bromo position remains intact during the cyclization, allowing for library generation via cross-coupling.[1]

Target: 5-Aryl-substituted isoindolin-1-one

Reagents

-

Substrate: 5-Bromoisoindolin-1-one derivative (from Protocol A) (0.5 mmol)

-

Boronic Acid: Aryl boronic acid (0.75 mmol, 1.5 equiv)[1]

-

Base: Cs₂CO₃ (1.5 mmol, 3.0 equiv)[1]

-

Solvent: 1,4-Dioxane/Water (4:1 ratio, 5 mL)

Methodology

-

Degassing: Combine the substrate, boronic acid, and base in a microwave vial or pressure tube. Add solvents.[5] Sparge with Argon/Nitrogen for 5 minutes.

-

Catalyst Addition: Add the Pd catalyst quickly and seal the vessel.

-

Reaction: Heat to 90 °C for 4–12 hours (or 120 °C for 30 min in a microwave reactor).

-

Work-up: Filter through a pad of Celite. Dilute with EtOAc, wash with water/brine.[5][6]

-

Purification: Flash chromatography (EtOAc/Hexanes or MeOH/DCM depending on polarity).

Pathway Visualization

The following diagram illustrates the structural transformation logic, highlighting the regioselectivity and sequential functionalization.

Figure 1: Reaction pathway converting the benzonitrile precursor into the pharmacologically active isoindolinone scaffold.[1]

Safety & Handling (Critical)

-

Lachrymator Warning: Benzyl bromides are potent tear gas agents. Always handle this compound in a well-ventilated fume hood.[1]

-

Neutralization: Clean all glassware and spills with a solution of dilute NaOH or sodium thiosulfate to quench active alkylating residues before removal from the hood.

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of the nitrile or bromide can occur over time).

References

-

ResearchGate. (2025). Synthesis of 5-bromo-substituted Isoindolinones for Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. 5-Bromoindole synthesis - chemicalbook [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. 2-(Bromomethyl)benzonitrile = 97 22115-41-9 [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. 4-BROMO-3-HYDROXYMETHYL-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Reaction of 4-Bromo-2-(bromomethyl)benzonitrile with amine nucleophiles

An In-Depth Guide to the Reaction of 4-Bromo-2-(bromomethyl)benzonitrile with Amine Nucleophiles: Protocols and Mechanistic Insights

Abstract

4-Bromo-2-(bromomethyl)benzonitrile is a trifunctional synthetic building block of significant interest in medicinal chemistry and materials science. Its unique structure, featuring a highly reactive benzylic bromide, a versatile nitrile group, and an aryl bromide suitable for cross-coupling, allows for sequential and selective functionalization. This guide provides a comprehensive analysis of the reaction between 4-Bromo-2-(bromomethyl)benzonitrile and various amine nucleophiles. We will explore the underlying reaction mechanisms, provide detailed, adaptable experimental protocols, and discuss strategic applications, such as the synthesis of isoindolinone scaffolds, which are crucial in drug development. This document is intended for researchers and scientists seeking to leverage this reagent's dual reactivity to construct complex molecular architectures.

Reagent Profile and Reactivity Analysis

4-Bromo-2-(bromomethyl)benzonitrile possesses two bromine atoms at distinct positions, leading to differential reactivity that is key to its synthetic utility.

-

Benzylic Bromide (-CH₂Br): This is the most reactive site on the molecule for nucleophilic substitution. The carbon-bromine bond is weakened by the adjacent benzene ring, which can stabilize the transition state in an Sₙ2 reaction or a carbocation intermediate in an Sₙ1 pathway.[1][2] This high reactivity allows for selective substitution with a wide range of nucleophiles, including amines, under mild conditions.

-

Aryl Bromide (-Br): The bromine atom attached directly to the aromatic ring is significantly less reactive towards nucleophilic substitution. It is, however, an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[3][4] This allows for late-stage diversification of the molecular scaffold after the benzylic position has been functionalized.

-

Nitrile Group (-CN): As a strong electron-withdrawing group, the nitrile functionality influences the electronic properties of the aromatic ring.[5] It also serves as a versatile synthetic handle that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions.[3][4] Its position ortho to the bromomethyl group is critical for potential intramolecular cyclization reactions to form heterocyclic systems.

The strategic value of this reagent lies in the ability to perform selective nucleophilic substitution at the benzylic position while leaving the aryl bromide and nitrile groups untouched for subsequent transformations.[6]

Reaction with Amines: Mechanisms and Strategic Outcomes

The primary reaction with an amine nucleophile is the substitution of the benzylic bromide. The specific pathway and outcome are highly dependent on the nature of the amine and the reaction conditions.

Mechanistic Considerations: Sₙ1 vs. Sₙ2 Pathways

Benzylic halides are unique in their ability to react via both Sₙ1 and Sₙ2 mechanisms.[2] The choice between these pathways is influenced by the steric hindrance of the amine nucleophile and the polarity of the solvent.

-

Sₙ2 Pathway: Favored by primary and less hindered secondary amines. This pathway involves a backside attack on the electrophilic benzylic carbon, leading to an inversion of stereochemistry if the carbon were chiral.[7]

-

Sₙ1 Pathway: Becomes more competitive with bulky secondary or tertiary amines and in polar, protic solvents that can stabilize the intermediate benzyl carbocation.

The interplay of these factors determines the optimal reaction conditions. For most applications involving primary and secondary amines, conditions favoring the Sₙ2 pathway are generally preferred to ensure a clean, predictable reaction.

Caption: Factors influencing the nucleophilic substitution pathway.

Potential Side Reactions and Subsequent Transformations

While direct substitution is the main reaction, other pathways must be considered.

-

Over-alkylation: Primary amines can react twice with the benzylic bromide to form a tertiary amine. This can be minimized by using an excess of the amine nucleophile.

-

Intramolecular Cyclization: With primary amines, the initial substitution product can undergo a subsequent intramolecular reaction with the nitrile group, especially under heating or in the presence of a catalyst, to form valuable isoindolinone derivatives.[8][9] This tandem reaction is a highly efficient method for building complex heterocyclic scaffolds.

Caption: Tandem reaction workflow for isoindolinone synthesis.

Safety and Handling

Substituted benzyl bromides are often lachrymators and corrosive. Proper safety precautions are mandatory.

-

GHS Classification: DANGER. Causes severe skin burns and eye damage. May cause allergy or asthma symptoms or breathing difficulties if inhaled.[10]

-

Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.[11][12]

-

Handling: Avoid inhalation of dust or vapors. Do not allow the material to contact skin or eyes.[12] It is incompatible with strong bases, alcohols, and amines outside of controlled reaction conditions.[12]

-

Storage: Store in a cool, dry, well-ventilated area away from moisture.[13]

General Experimental Protocol: N-Alkylation of Amines

This protocol provides a robust, general method for the reaction of 4-Bromo-2-(bromomethyl)benzonitrile with primary or secondary amines. It should be adapted based on the specific properties of the amine being used.

Materials and Equipment

| Reagents & Materials | Equipment |

| 4-Bromo-2-(bromomethyl)benzonitrile | Round-bottom flask with magnetic stir bar |

| Amine nucleophile (primary or secondary) | Condenser and nitrogen/argon inlet |

| Anhydrous solvent (e.g., Acetonitrile, DMF, THF) | Magnetic stirrer with heating plate |

| Inorganic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) | Syringes and needles |

| Ethyl acetate (for extraction) | Separatory funnel |

| Saturated aqueous NaCl (brine) | Rotary evaporator |

| Anhydrous sodium sulfate or magnesium sulfate | Thin Layer Chromatography (TLC) plates & tank |

| Silica gel for column chromatography | Glassware for chromatography |

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-Bromo-2-(bromomethyl)benzonitrile (1.0 eq) and an inorganic base (e.g., K₂CO₃, 2.0-3.0 eq).

-

Solvent Addition: Add a suitable anhydrous solvent (e.g., acetonitrile or DMF) to dissolve/suspend the reagents. The typical concentration is 0.1-0.5 M.

-

Nucleophile Addition: Dissolve the amine nucleophile (1.1-1.5 eq for secondary amines; 2.0-2.5 eq for primary amines to prevent over-alkylation) in a small amount of the reaction solvent and add it dropwise to the stirring mixture at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) as needed. The reaction progress should be monitored by TLC or LC-MS. Benzylic bromides are highly reactive, and many reactions are complete within 2-16 hours at room temperature.[6]

-

Work-up:

-

Once the reaction is complete (as indicated by the consumption of the starting bromide), cool the mixture to room temperature.

-

Filter off the inorganic base and wash the solid with a small amount of the reaction solvent or ethyl acetate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.[6]

-

Dissolve the residue in ethyl acetate and wash with water, followed by brine, to remove any remaining base and DMF if used.[6]

-

-

Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[6]

-

Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to obtain the pure N-alkylated product.

Application Example: Synthesis of 4-Bromo-2-((benzylamino)methyl)benzonitrile

This protocol details the reaction with benzylamine, a common primary amine.

| Reagent | Mol. Wt. | Moles (mmol) | Equivalents | Amount |

| 4-Bromo-2-(bromomethyl)benzonitrile | 274.96 | 5.0 | 1.0 | 1.37 g |

| Benzylamine | 107.15 | 11.0 | 2.2 | 1.18 g (1.2 mL) |

| Potassium Carbonate (K₂CO₃) | 138.21 | 15.0 | 3.0 | 2.07 g |

| Anhydrous Acetonitrile (CH₃CN) | - | - | - | 50 mL |

Procedure:

-

Combine 4-Bromo-2-(bromomethyl)benzonitrile (1.37 g, 5.0 mmol) and potassium carbonate (2.07 g, 15.0 mmol) in a 100 mL round-bottom flask equipped with a stir bar.

-

Add anhydrous acetonitrile (50 mL) and begin stirring under a nitrogen atmosphere.

-

Add benzylamine (1.2 mL, 11.0 mmol) dropwise over 5 minutes.

-

Stir the mixture at room temperature for 6 hours, monitoring by TLC (e.g., 20% Ethyl Acetate/Hexanes).

-

Upon completion, filter the solid K₂CO₃ and rinse with ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure.

-

Redissolve the residue in ethyl acetate (75 mL), wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the crude product.

-

Purify by flash chromatography to yield the title compound.

Conclusion

4-Bromo-2-(bromomethyl)benzonitrile is a powerful and versatile building block for chemical synthesis. Its differentiated reactivity allows for selective N-alkylation at the benzylic position under mild conditions, making it an ideal substrate for introducing the 4-bromo-2-cyanobenzyl moiety into a wide range of molecules. The resulting products are primed for further complexity-building reactions, such as intramolecular cyclizations to form pharmacologically relevant isoindolinones or palladium-catalyzed cross-couplings at the aryl bromide position. The protocols and mechanistic insights provided herein offer a solid foundation for researchers to effectively utilize this reagent in their drug discovery and materials science programs.

References

- BenchChem. A Comparative Guide to the Reactivity of 4-(2-Bromomethylphenyl)benzonitrile and Benzyl Bromide in Nucleophilic Substitution Rea. BenchChem. Accessed February 2026.

-

Royal Society of Chemistry. Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Royal Society of Chemistry. Accessed February 2026. [Link]

-

YouTube. Nucleophilic Aromatic Substitution: Elimination-Addition via Benzyne. YouTube. Accessed February 2026. [Link]

-

National Center for Biotechnology Information. Benzonitrile, 4-bromo- | C7H4BrN | CID 12162 - PubChem. NIH. Accessed February 2026. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Bromo-2-(trifluoromethyl)benzonitrile in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Accessed February 2026. [Link]

-

National Center for Biotechnology Information. 4-(Bromomethyl)benzonitrile | C8H6BrN | CID 86996 - PubChem. NIH. Accessed February 2026. [Link]

-

ResearchGate. Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium | Request PDF. ResearchGate. Accessed February 2026. [Link]

-

Organic Syntheses. Catalytic, Metal-Free Oxidation of Primary Amines to Nitriles. Organic Syntheses. Accessed February 2026. [Link]

-

Master Organic Chemistry. Nucleophilicity Trends of Amines. Master Organic Chemistry. Accessed February 2026. [Link]

-

National Center for Biotechnology Information. 4-Bromo-2-methylbenzonitrile | C8H6BrN | CID 144267 - PubChem. NIH. Accessed February 2026. [Link]

-

Organic Chemistry Portal. Synthesis of isoindolinones. Organic Chemistry Portal. Accessed February 2026. [Link]

-

National Center for Biotechnology Information. Reactions of Benzylboronate Nucleophiles - PMC. NIH. Accessed February 2026. [Link]

-

Khan Academy. Reactions at the benzylic position (video). Khan Academy. Accessed February 2026. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. Design, synthesis and biological evaluation of the novel isoindolinone derivatives. JOCPR. Accessed February 2026. [Link]

-

Organic Chemistry Portal. Synthesis of benzylic amines. Organic Chemistry Portal. Accessed February 2026. [Link]

-

National Center for Biotechnology Information. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. NIH. Accessed February 2026. [Link]

-

Journal of the Korean Chemical Society. Simple method for synthesis of isolated heterocyclic compounds incorporating 2-(2-bromoacetyl)isoindoline-1,3-dione and. Journal of the Korean Chemical Society. Accessed February 2026. [Link]

-

ResearchGate. Examples of biologically active isoindolinone derivatives. ResearchGate. Accessed February 2026. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Khan Academy [khanacademy.org]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. innospk.com [innospk.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Isoindolinone synthesis [organic-chemistry.org]

- 9. jocpr.com [jocpr.com]

- 10. 4-(Bromomethyl)benzonitrile | C8H6BrN | CID 86996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-(Bromomethyl)benzonitrile = 97 22115-41-9 [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. lifechempharma.com [lifechempharma.com]

Selective reaction at the bromomethyl group of 4-Bromo-2-(bromomethyl)benzonitrile

Application Note: Selective Functionalization of 4-Bromo-2-(bromomethyl)benzonitrile

Executive Summary

This guide details the protocols for the chemoselective functionalization of 4-Bromo-2-(bromomethyl)benzonitrile (CAS 457051-12-6) . This scaffold is a critical "linchpin" intermediate in medicinal chemistry, particularly for PARP inhibitors and kinase inhibitors. Its value lies in its orthogonal reactivity :

-

Bromomethyl (-CH₂Br): Highly reactive toward nucleophilic substitution (

). -

Aryl Bromide (-Br): Inert to standard nucleophilic conditions; reserved for subsequent metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

-

Nitrile (-CN): Ortho-positioned; serves as an electrophilic trap for cyclization (isoindolinone formation) or remains a latent carboxylic acid derivative.

The Challenge: The primary operational risk is not the competition from the aryl bromide, but the intramolecular cyclization onto the nitrile group when reacting with amines, or the hydrolysis of the nitrile under basic aqueous conditions. This guide provides conditions to either prevent or promote these secondary events depending on the synthetic goal.

Mechanistic Insight & Reactivity Profile

The molecule features three distinct electrophilic sites.[1] Understanding the hierarchy of reactivity is essential for process control.

| Functional Group | Position | Reactivity Mode | Relative Rate | Activation |

| Bromomethyl | Benzylic (C2) | Fastest | Activated by the benzene ring and the electron-withdrawing ortho-nitrile. | |

| Nitrile | Ortho (C1) | Nucleophilic Addition | Moderate | Susceptible to intramolecular attack by nucleophiles tethered to the benzylic position. |

| Aryl Bromide | Meta (C4) | Metal-Cat. Coupling | Inert* | Requires Pd/Ni catalysis; stable to standard bases/nucleophiles. |

*Inert under the conditions described in this guide.

The Ortho-Effect

The nitrile group at C1 exerts a strong electron-withdrawing inductive effect (-I), making the benzylic carbon at C2 significantly more electrophilic than a standard benzyl bromide. However, it also positions the nitrile for 5-exo-dig or 5-exo-trig cyclization if the incoming nucleophile carries a proton (e.g., primary amines).

Experimental Protocols

Protocol A: Selective Azidation (The "Click" Precursor)

Target: Synthesis of 4-Bromo-2-(azidomethyl)benzonitrile. Objective: Displace the benzylic bromide while keeping the nitrile intact for future "click" chemistry or reduction.

Reagents:

-

Substrate: 4-Bromo-2-(bromomethyl)benzonitrile (1.0 equiv)

-

Nucleophile: Sodium Azide (

) (1.2 equiv) -